Irisolidone
Overview
Description
Irisolidone is an isoflavone metabolite that has been the subject of various studies due to its potential therapeutic properties. It is a major constituent of the flower of Pueraria lobata (Kudzu) and has been investigated for its effects on various biological processes and diseases .
Synthesis Analysis
The synthesis of irisolidone derivatives has been explored to enhance its bioactivity. For instance, novel Mannich base derivatives of irisolidone have been synthesized, which showed improved nitric oxide (NO) production inhibitory activity compared to the parent compound . Additionally, a structurally modified kakkalide known as 'methylamine irisolidone' with good water solubility has been developed, demonstrating cardioprotective effects .
Molecular Structure Analysis
The crystal structure of irisolidone has been determined through X-ray single crystal diffraction. It was found to have a monoclinic space group with specific lattice parameters and forms a three-dimensional networking structure through hydrogen bonding and aromatic π–π stacking .
Chemical Reactions Analysis
Irisolidone undergoes metabolic reactions in vivo, resulting in various metabolites. An ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) method has been used to identify these metabolites, which include glucuronide and sulfate conjugates, as well as the aglycone forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of irisolidone contribute to its biological efficacy. It has been shown to have antioxidant properties, scavenging free radicals and preventing lipid peroxidation and DNA damage . Its crystal structure contributes to its stability and interactions with other molecules .
Case Studies and Biological Efficacy
Several studies have demonstrated the biological efficacy of irisolidone in various conditions. It has been shown to inhibit matrix metalloproteinase-9 expression in human astroglioma cells, suggesting potential use in controlling the growth and invasiveness of gliomas . Irisolidone also repressed JC virus gene expression in human glial cells, which could be beneficial for treating progressive multifocal leukoencephalopathy (PML) . In mice, irisolidone attenuated ethanol-induced gastric injury by inhibiting the infiltration of neutrophils . Furthermore, it has been found to alleviate colitis in mice by inhibiting lipopolysaccharide binding to toll-like receptor-4 and reducing the population of gut proteobacteria . The cardioprotective effects of a derivative, 'methylamine irisolidone', were also observed in cultured rat cardiac myocytes . Lastly, a comprehensive review of irisolidone's pharmacological activities highlighted its anti-inflammatory, anti-cancer, and hepatoprotective effects, among others .
Scientific Research Applications
Biological Efficacy and Pharmacological Activity
Irisolidone, a polyphenol and isoflavone, demonstrates a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, anti-cancer, anti-platelet, anti-oxidant, anti-hyperlipidemic, immunomodulating, hepatoprotective, and estrogenic effects. It also shows potential in affecting gastric systems, aldose reductase enzymes, malignant gliomas, and JC virus (Patel, 2022).
Anti-Colitis Mechanism
Kakkalide and irisolidone, major constituents of Pueraria lobata, have shown potential in alleviating colitis in mice. They inhibit lipopolysaccharide (LPS)-stimulated NF-κB activation and TNF-α expression in macrophages, and protect against colon shortening and myeloperoxidase activity (Jang et al., 2019).
Ethanol-Induced Gastric Injury
Irisolidone has demonstrated efficacy in attenuating ethanol-induced gastric injury in mice, reducing hemorrhagic ulcerative lesions and inhibiting the infiltration of immune cells, particularly neutrophils (Kang et al., 2017).
Antioxidant Effect
Research has indicated the antioxidant properties of irisolidone, showing its ability to scavenge radicals and prevent lipid peroxidation and DNA damage. It also exhibits protective properties against cell damage induced by hydrogen peroxide (Kang et al., 2008).
Metabolic Profiling
The metabolic pathways of irisolidone have been studied in rats, revealing processes like decarbonylation, reduction, demethylation, demethoxylation, dehydroxylation, hydroxylation, sulfation, and glucuronidation (Zhang et al., 2013).
Inhibition of JC Virus Gene Expression
Irisolidone has been found to significantly inhibit JC virus expression in human astrocytes and glial cell lines, a promising finding for treating progressive multifocal leukoencephalopathy (PML) caused by JC virus (Kim et al., 2006).
Cancer Chemopreventive Activities
Irisolidone isolated from Iris germanica has shown potent inhibition of cytochrome P450 1A activity, suggesting its potential in cancer chemoprevention (Wollenweber et al., 2003).
Pharmacokinetics of Metabolites
The pharmacokinetics of irisolidone and its metabolites in rats were studied, highlighting the significant role of phase II metabolism in its pharmacokinetics in vivo (Zhang et al., 2015).
Inhibition of MMP-9 Gene Expression
Irisolidone has been found to inhibit MMP-9 expression in human astroglioma cells, suggesting its potential in controlling the growth and invasiveness of gliomas (Kim et al., 2008).
Cardioprotective Effects
Studies have shown that methylamine irisolidone, a compound derived from irisolidone, offers protection against hypoxia/reoxygenation injury in rat cardiac myocytes (Mu et al., 2009).
Crystal Structure Analysis
The crystal structure of irisolidone has been analyzed, providing insights into its three-dimensional networking structure (Zhang et al., 2006).
Anti-Inflammatory Mechanisms in Microglial Cells
Irisolidone suppresses lipopolysaccharide-induced release of nitric oxide and tumor necrosis factor in microglial cells, indicating therapeutic potential for neurodegenerative diseases (Park et al., 2007).
properties
IUPAC Name |
5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFPOMXNLNEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946104 | |
Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irisolidone | |
CAS RN |
2345-17-7 | |
Record name | Irisolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irisolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRISOLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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